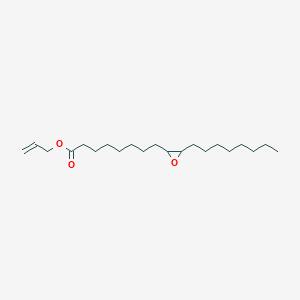
Octadecanoic acid, 9,10-epoxy-, allyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadecanoic acid, 9,10-epoxy-, allyl ester is a chemical compound commonly known as allyl 9,10-epoxystearate. It is a colorless liquid with a faint odor, and its molecular formula is C21H40O3. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry.
Applications De Recherche Scientifique
Allyl 9,10-epoxystearate has been studied extensively for its potential applications in various fields. In medicine, it has been shown to have anti-inflammatory and anti-tumor properties. It has also been used as a surfactant in drug delivery systems. In agriculture, it has been used as a biopesticide and a growth regulator for plants. In industry, it has been used as a lubricant and a plasticizer.
Mécanisme D'action
The mechanism of action of allyl 9,10-epoxystearate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways. In particular, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB), which are involved in inflammation and cancer. It has also been shown to activate the peroxisome proliferator-activated receptor (PPAR), which is involved in lipid metabolism and inflammation.
Effets Biochimiques Et Physiologiques
Allyl 9,10-epoxystearate has been shown to have several biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that it can reduce tumor growth and inflammation in animal models. It has also been shown to have lipid-lowering effects and improve glucose metabolism in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of allyl 9,10-epoxystearate is its low toxicity and biodegradability. It can be easily synthesized using simple methods and purified using column chromatography. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments. It can also be unstable under certain conditions, which can affect its activity.
Orientations Futures
There are several future directions for the study of allyl 9,10-epoxystearate. One direction is to study its potential applications in drug delivery systems and as a surfactant in cosmetics. Another direction is to study its potential as a biopesticide and growth regulator for plants. Additionally, more studies are needed to fully understand its mechanism of action and its potential as a therapeutic agent for cancer and inflammation.
Conclusion:
In conclusion, allyl 9,10-epoxystearate is a chemical compound with potential applications in medicine, agriculture, and industry. It can be synthesized using different methods and has been shown to have anti-inflammatory and anti-tumor properties. Its mechanism of action is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways. It has several advantages and limitations for lab experiments, and there are several future directions for its study. Overall, allyl 9,10-epoxystearate is a promising compound with potential applications in various fields.
Méthodes De Synthèse
Allyl 9,10-epoxystearate can be synthesized using different methods. One of the most common methods is the epoxidation of oleic acid with peracetic acid in the presence of allyl alcohol. The reaction occurs at room temperature, and the product is obtained after purification using column chromatography. Other methods include the epoxidation of stearic acid using peroxyacids and the reaction of allyl alcohol with epichlorohydrin in the presence of a base.
Propriétés
Numéro CAS |
123-36-4 |
|---|---|
Nom du produit |
Octadecanoic acid, 9,10-epoxy-, allyl ester |
Formule moléculaire |
C21H38O3 |
Poids moléculaire |
338.5 g/mol |
Nom IUPAC |
prop-2-enyl 8-(3-octyloxiran-2-yl)octanoate |
InChI |
InChI=1S/C21H38O3/c1-3-5-6-7-9-12-15-19-20(24-19)16-13-10-8-11-14-17-21(22)23-18-4-2/h4,19-20H,2-3,5-18H2,1H3 |
Clé InChI |
KHPNSFFGLLOSHH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1C(O1)CCCCCCCC(=O)OCC=C |
SMILES canonique |
CCCCCCCCC1C(O1)CCCCCCCC(=O)OCC=C |
Autres numéros CAS |
24969-16-2 123-36-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Propane-1,2,3-triyl tris[3-(2-acetoxyoctyl)oxiran-2-octanoate]](/img/structure/B85948.png)
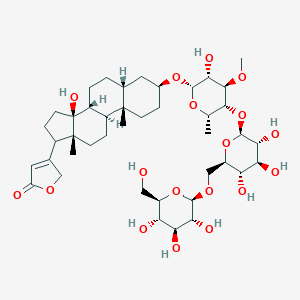
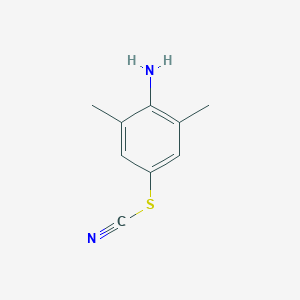
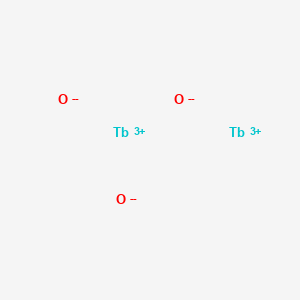
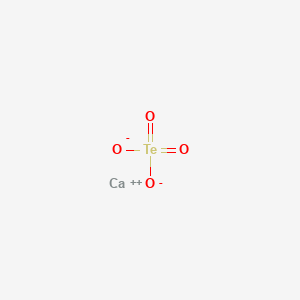
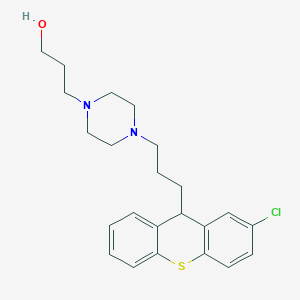
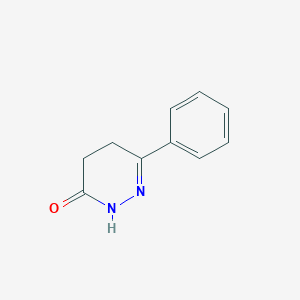
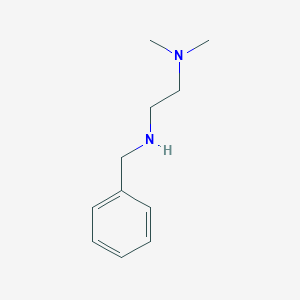
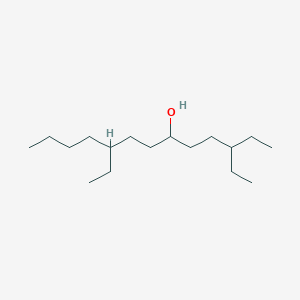
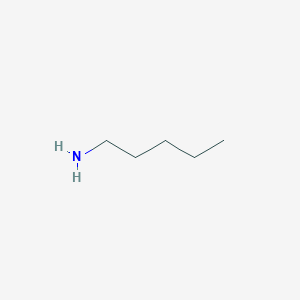

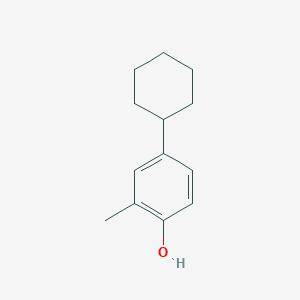
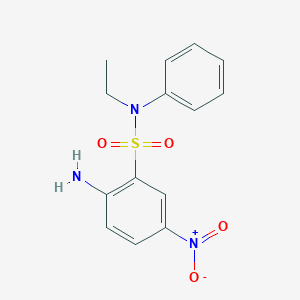
![Dibenzo[fg,qr]pentacene](/img/structure/B85973.png)